

# "3-(4-Hydroxyphenoxy)benzoic acid" structural characterization

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-Hydroxyphenoxy)benzoic acid

Cat. No.: B029863

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An In-depth Technical Guide to the Structural Characterization of **3-(4-Hydroxyphenoxy)benzoic acid**

## Introduction

**3-(4-Hydroxyphenoxy)benzoic acid** (CAS No. 35065-12-4) is a diaryl ether derivative incorporating both benzoic acid and phenol functionalities.<sup>[1]</sup> Molecules of this class are pivotal building blocks in medicinal chemistry, polymer science, and materials research. Their utility as precursors for pharmaceuticals and high-performance polymers necessitates a robust and unequivocal confirmation of their chemical structure. The precise arrangement of substituents on the aromatic rings dictates the molecule's physicochemical properties, biological activity, and reactivity.

This guide provides a comprehensive framework for the structural elucidation of **3-(4-Hydroxyphenoxy)benzoic acid**, designed for researchers, analytical scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the causality behind analytical choices, establishing a self-validating system of characterization. The methodologies detailed herein are foundational for ensuring material quality, meeting regulatory requirements, and building a solid understanding of structure-activity relationships (SAR).

## Physicochemical and Molecular Properties

A foundational step in characterization is the compilation of fundamental molecular properties. This data serves as a primary reference against which experimental results are compared.

Property	Value	Source
IUPAC Name	3-(4-hydroxyphenoxy)benzoic acid	PubChem[1]
CAS Number	35065-12-4	Sigma-Aldrich
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	230.22 g/mol	PubChem[1]
Monoisotopic Mass	230.05790880 Da	PubChem[1]
Melting Point	172-174 °C	Sigma-Aldrich
Appearance	Tan crystals / Powder	PrepChem.com[2], Sigma-Aldrich
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	4	PubChem[1]

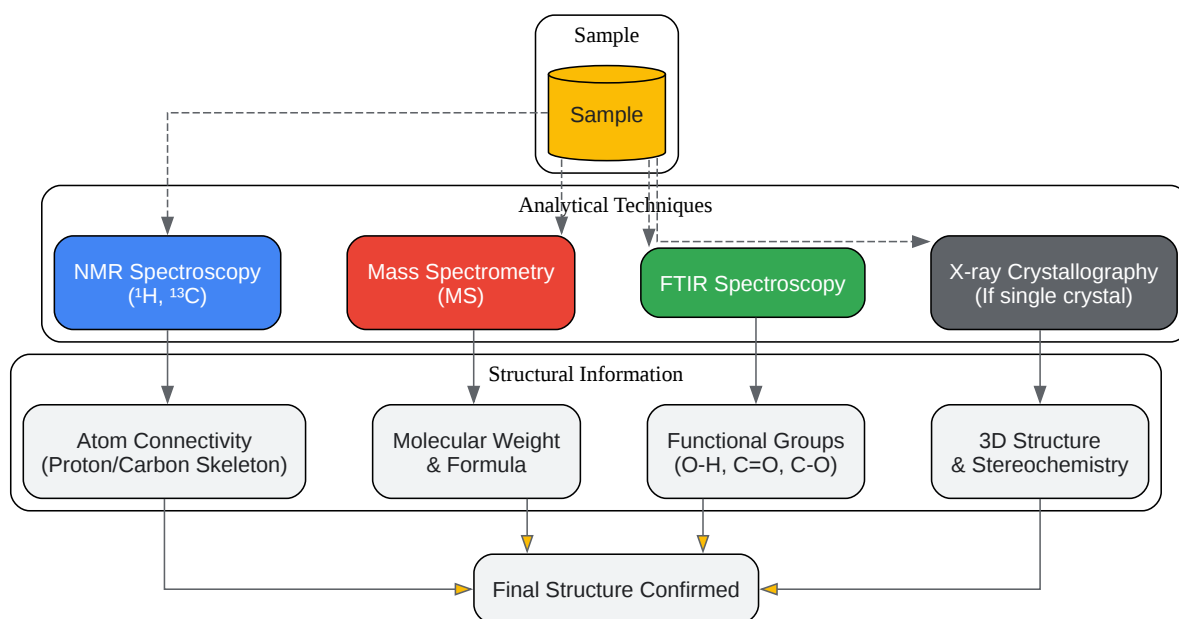
## Context: Synthesis Overview

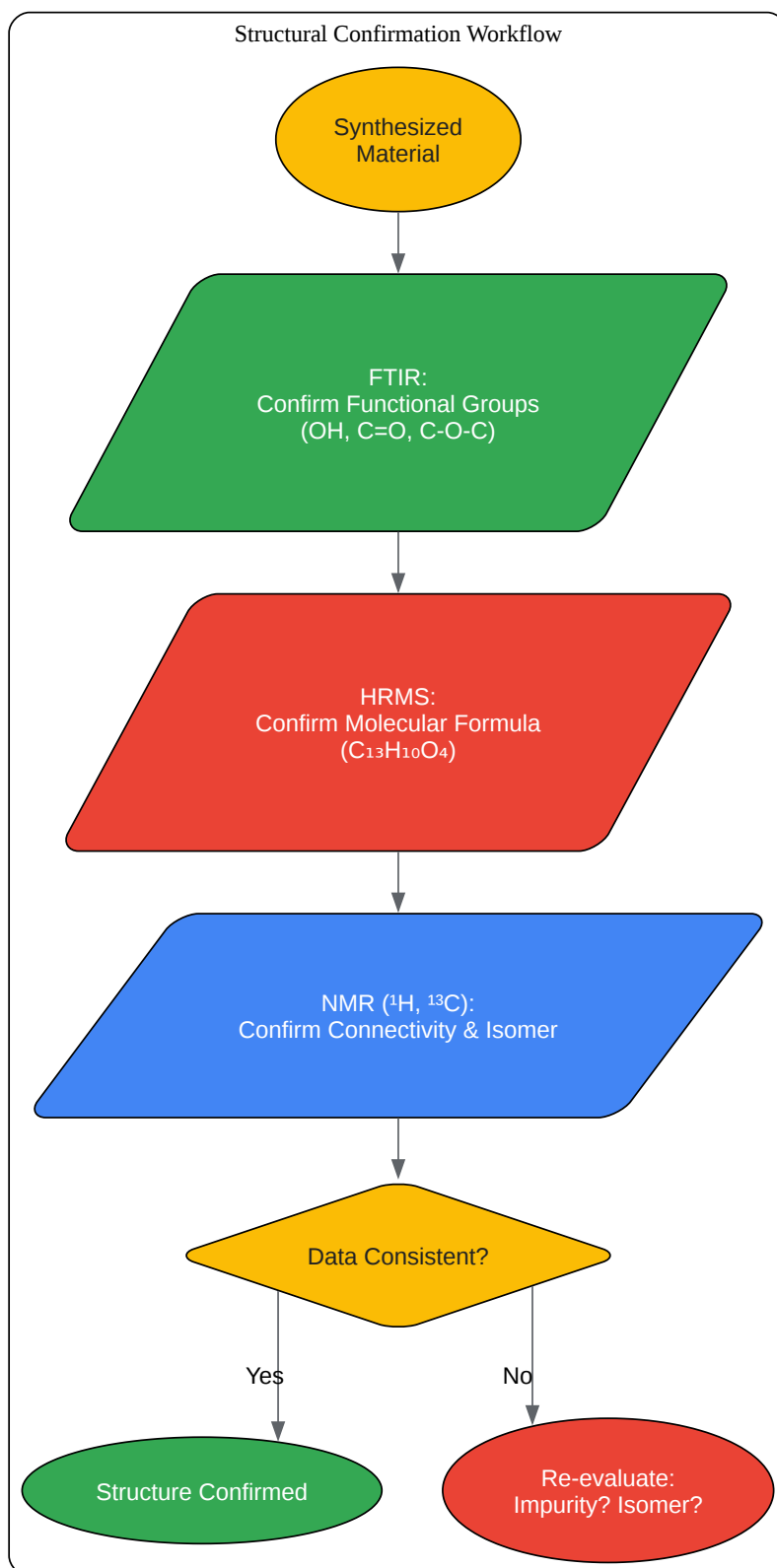
Understanding the synthetic route is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the demethylation of the corresponding methoxy-protected precursor, 3-(4-methoxyphenoxy)benzoic acid.[2][3]

This is typically achieved by refluxing with a strong acid like hydrobromic acid (HBr) in acetic acid.[2][3] Potential process-related impurities could include the starting material (unreacted 3-(4-methoxyphenoxy)benzoic acid) or side-products from cleavage at other positions. The characterization strategy must be capable of confirming the identity of the final product while also being sensitive enough to detect these key potential impurities.

## Core Analytical Techniques for Structural Elucidation

A multi-technique, or orthogonal, approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle, and their collective data constitutes a self-validating system.





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## Sources

- 1. 4'-Hydroxy-3-phenoxybenzoic acid | C<sub>13</sub>H<sub>10</sub>O<sub>4</sub> | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)